molecular formula C14H16N2O5 B2722285 [1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 4-formylbenzoate CAS No. 1117713-07-1

[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 4-formylbenzoate

Cat. No. B2722285
CAS RN: 1117713-07-1
M. Wt: 292.291
InChI Key: WUVLVGJWVIYMKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It may involve multiple steps, each with its own reactants and products .


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions .


Physical And Chemical Properties Analysis

Physical properties include characteristics like melting point, boiling point, density, and solubility. Chemical properties describe how the compound reacts with other substances .

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules at the biochemical level. It’s particularly relevant for drugs, as it describes how they exert their effects .

Safety and Hazards

This section includes information about how to safely handle and store the compound, as well as potential health risks associated with exposure .

properties

IUPAC Name

[1-(ethylcarbamoylamino)-1-oxopropan-2-yl] 4-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-3-15-14(20)16-12(18)9(2)21-13(19)11-6-4-10(8-17)5-7-11/h4-9H,3H2,1-2H3,(H2,15,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVLVGJWVIYMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC(=O)C(C)OC(=O)C1=CC=C(C=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 4-formylbenzoate

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